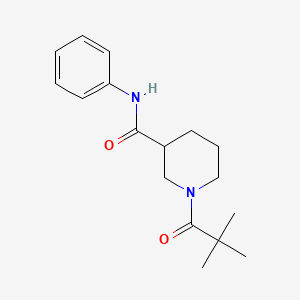
2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone, also known as CBAH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBAH is a hydrazone derivative of 2-chlorobenzaldehyde and 6-oxo-6,9-dihydro-1H-purin-8-yl, which are both important intermediates in the synthesis of various pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation in various tissues, including the liver, kidney, and brain. This compound has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to enhance the immune response and reduce bacterial growth in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone in laboratory experiments has several advantages. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also highly soluble in common organic solvents, which makes it easy to handle and manipulate in the laboratory. However, one limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone. One area of interest is the development of novel this compound derivatives with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of this compound and its derivatives at the molecular level. Additionally, the use of this compound as a chemotherapeutic agent for the treatment of cancer warrants further investigation. Finally, the potential use of this compound as a therapeutic agent for the treatment of inflammatory and metabolic diseases should be explored.
Synthesemethoden
The synthesis of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone involves the condensation reaction between 2-chlorobenzaldehyde and 6-oxo-6,9-dihydro-1H-purin-8-ylhydrazine. The reaction is typically carried out in the presence of a suitable catalyst under reflux conditions. The resulting product is then purified by recrystallization to obtain a high yield of pure this compound.
Wissenschaftliche Forschungsanwendungen
2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities. This compound has also been found to possess potent anticancer properties and has been investigated as a potential chemotherapeutic agent for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
8-[2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN6O/c13-8-4-2-1-3-7(8)5-16-19-12-17-9-10(18-12)14-6-15-11(9)20/h1-6H,(H3,14,15,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUACOIYCSNWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=C(N2)C(=O)NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5976767.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5976769.png)
![4-{[4-(4-{[cyclohexyl(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5976771.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5976778.png)
![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976781.png)



![methyl 4-(4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5976817.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide](/img/structure/B5976823.png)
![5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5976827.png)
![N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide](/img/structure/B5976853.png)
![N-(2-chlorobenzyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976856.png)
![4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5976861.png)